Isopropyl 3,5-difluoropicolinate
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Overview
Description
Isopropyl 3,5-difluoropicolinate: is an organic compound that belongs to the class of picolinates It is characterized by the presence of two fluorine atoms at the 3rd and 5th positions of the pyridine ring and an isopropyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 3,5-difluoropicolinate typically involves the esterification of 3,5-difluoropicolinic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves refluxing the mixture of 3,5-difluoropicolinic acid and isopropanol in the presence of the acid catalyst until the reaction is complete. The product is then purified by distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial production.
Chemical Reactions Analysis
Types of Reactions: Isopropyl 3,5-difluoropicolinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 3,5-difluoropicolinic acid and isopropanol in the presence of a base or acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are employed, with conditions varying depending on the desired rate of reaction.
Oxidation and Reduction: Specific oxidizing or reducing agents, such as potassium permanganate or sodium borohydride, may be used under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted picolinates with various functional groups replacing the fluorine atoms.
Hydrolysis: 3,5-difluoropicolinic acid and isopropanol.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
Isopropyl 3,5-difluoropicolinate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and herbicidal properties.
Medicine: Explored for its potential use in drug development, particularly as a building block for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Isopropyl 3,5-difluoropicolinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, thereby modulating its biological activity.
Comparison with Similar Compounds
Ethyl 3,5-difluoropicolinate: Similar structure but with an ethyl ester group instead of an isopropyl group.
Methyl 3,5-difluoropicolinate: Similar structure but with a methyl ester group.
3,5-Difluoropicolinic acid: The parent acid form without the ester group.
Uniqueness: Isopropyl 3,5-difluoropicolinate is unique due to the presence of the isopropyl ester group, which can influence its physical and chemical properties, such as solubility and reactivity. The fluorine atoms enhance its stability and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
propan-2-yl 3,5-difluoropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-5(2)14-9(13)8-7(11)3-6(10)4-12-8/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGJVVXWBINABU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=C(C=N1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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